N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide is a complex organic compound that features a combination of oxadiazole, triazole, and carboxamide functional groups
Properties
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-22(19-16-28(27-25-19)15-7-10-17-8-3-1-4-9-17)23-14-13-20-24-21(26-30-20)18-11-5-2-6-12-18/h1-12,16H,13-15H2,(H,23,29)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWOTAQBKSTIEU-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and triazole intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
